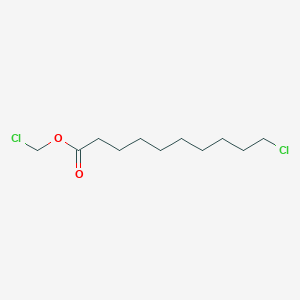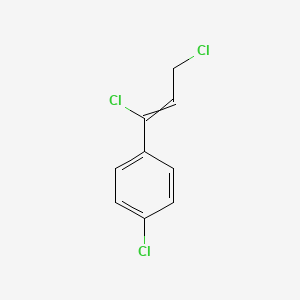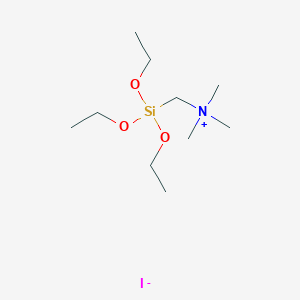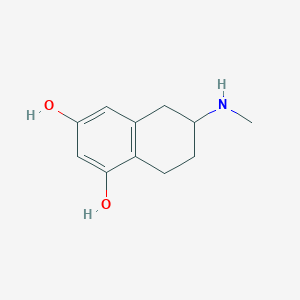
6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methylamino group and two hydroxyl groups attached to a tetrahydronaphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol typically involves multi-step organic reactions. One common method includes the reduction of a naphthalene derivative followed by the introduction of the methylamino group through nucleophilic substitution. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) and solvents like tetrahydrofuran (THF) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of naphthalene derivatives under high pressure and temperature. The introduction of the methylamino group can be achieved through amination reactions using methylamine in the presence of catalysts such as palladium on carbon (Pd/C). These methods ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced further to form fully saturated derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of catalysts are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, fully saturated naphthalene derivatives, and various substituted naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The hydroxyl groups can participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylamine: A simpler compound with a single methylamino group.
Naphthalene: The parent compound without the methylamino and hydroxyl groups.
Tetrahydronaphthalene: A fully saturated derivative of naphthalene.
Uniqueness
6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
83964-55-0 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
6-(methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol |
InChI |
InChI=1S/C11H15NO2/c1-12-8-2-3-10-7(4-8)5-9(13)6-11(10)14/h5-6,8,12-14H,2-4H2,1H3 |
InChI-Schlüssel |
BHCTTZLQEHPVBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCC2=C(C1)C=C(C=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




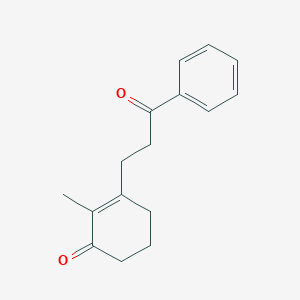
![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)
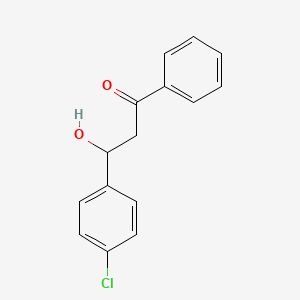

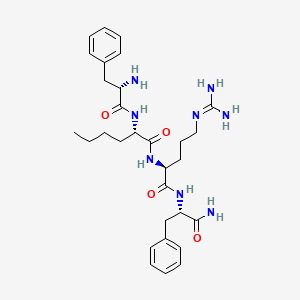
![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)

![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)

